

# 2-Bromo-5-iodobenzonitrile CAS number and safety data

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## Compound of Interest

Compound Name: 2-Bromo-5-iodobenzonitrile

Cat. No.: B573123

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## Technical Guide: 2-Bromo-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Bromo-5-iodobenzonitrile** is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and an iodine atom on the benzene ring, offers a versatile platform for the synthesis of complex molecules. The differential reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for the development of novel pharmaceutical agents and functional materials.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, safety data, synthetic considerations, and potential applications in drug discovery.

### Chemical and Physical Properties

**2-Bromo-5-iodobenzonitrile** is a solid at room temperature. Key physicochemical data are summarized in the table below.

Property	Value	Source
CAS Number	1252046-13-1	[3]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrIN	
Molecular Weight	307.91 g/mol	
Appearance	White to pale cream powder	[4]
Melting Point	119.5-125.5 °C	[4]
Purity	≥98.0% (GC)	[4]
SMILES	<chem>BrC1=CC(C#N)=C(I)C=C1</chem>	[4]
InChI Key	KXTNUMXYGMBTSV- UHFFFAOYSA-N	

## Safety and Handling

### 3.1. Hazard Identification

**2-Bromo-5-iodobenzonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[5]

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Skin Irritation	Category 2	H315: Causes skin irritation
Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific target organ toxicity	Category 3	H335: May cause respiratory irritation

### 3.2. Precautionary Measures and Personal Protective Equipment (PPE)

Safe handling of **2-Bromo-5-iodobenzonitrile** requires adherence to standard laboratory safety protocols.

Precautionary Area	Recommendations
Handling	Handle in a well-ventilated place, preferably under a chemical fume hood.[6] Avoid formation of dust and aerosols.[6] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]
Personal Protective Equipment	Wear protective gloves, protective clothing, eye protection, and face protection.[5] A NIOSH-approved respirator with appropriate cartridges should be used if inhalation risk is high.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep in a dark place. Store locked up.[5]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

### 3.3. First Aid Measures

Exposure Route	First Aid Instructions
If Swallowed	Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
If on Skin	Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5]
If Inhaled	Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
If in Eyes	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

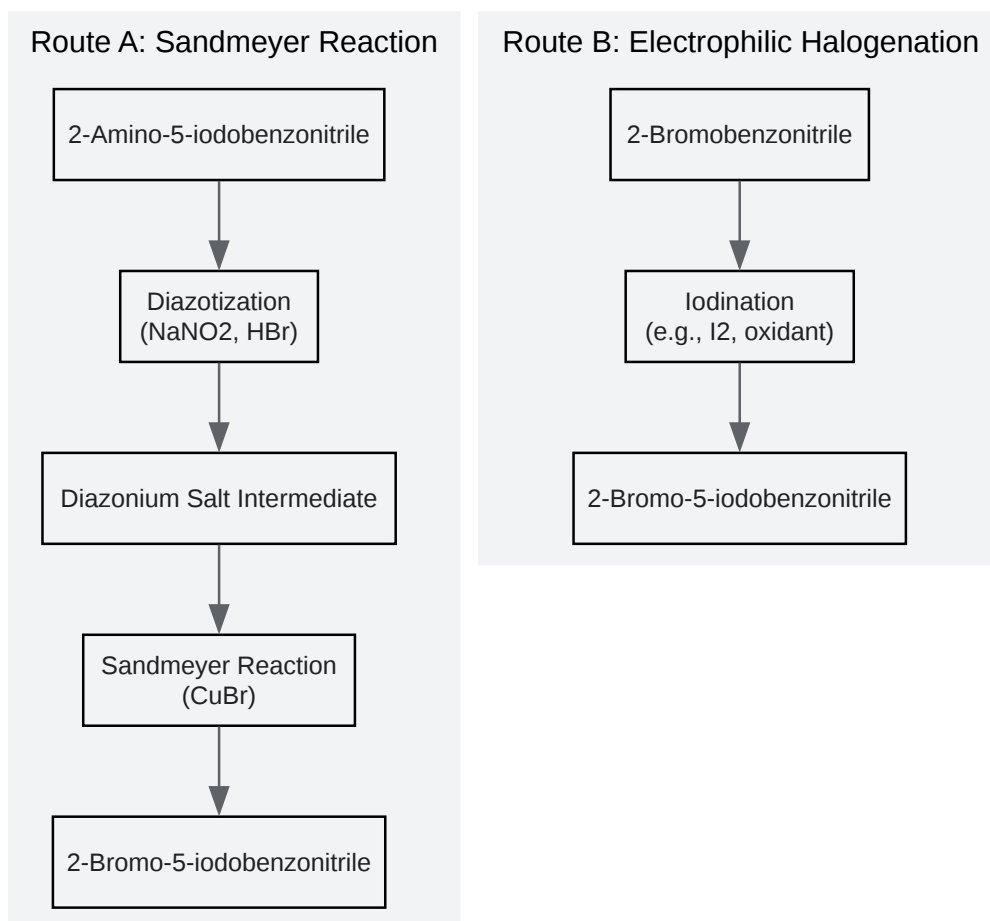
## Experimental Protocols and Data

### 4.1. Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Bromo-5-iodobenzonitrile** is not readily available in peer-reviewed literature. However, its synthesis can be conceptually approached through multi-step sequences involving Sandmeyer reactions or electrophilic halogenation of appropriately substituted benzonitrile precursors. For instance, a plausible synthetic route could involve the diazotization of an amino-iodobenzonitrile followed by a Sandmeyer reaction with a bromide source. Alternatively, regioselective bromination and iodination of a benzonitrile precursor could be explored.

A general workflow for a potential synthetic approach is outlined below.

## Potential Synthetic Workflow for 2-Bromo-5-iodobenzonitrile



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Caption: Potential synthetic strategies for **2-Bromo-5-iodobenzonitrile**.

#### 4.2. Characterization

Characterization of **2-Bromo-5-iodobenzonitrile** would typically involve spectroscopic techniques to confirm its structure and purity.

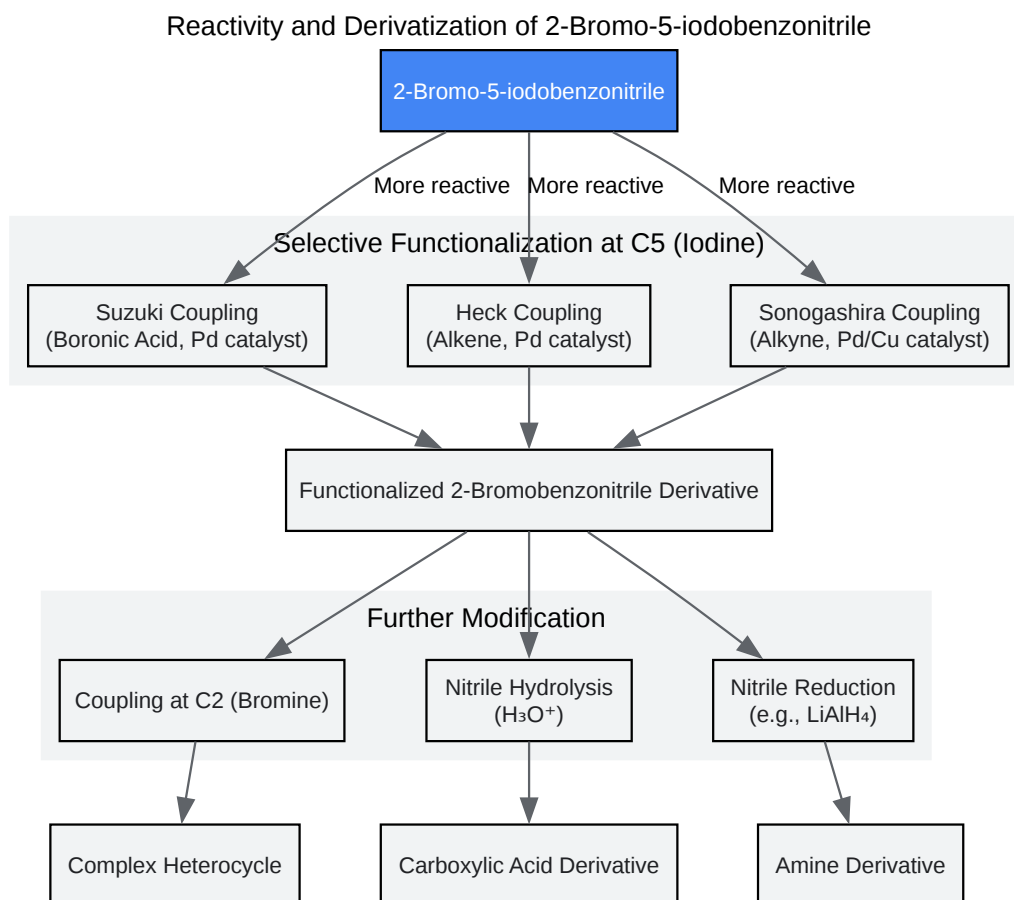
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR would show characteristic signals for the aromatic protons, with chemical shifts and coupling constants consistent with the 1,2,4-trisubstituted pattern.
- $^{13}\text{C}$  NMR would display distinct resonances for the seven carbon atoms, including the nitrile carbon and the halogen-substituted aromatic carbons.
- Infrared (IR) Spectroscopy:
  - A strong absorption band characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration is expected in the range of  $2220\text{--}2240\text{ cm}^{-1}$ .
  - Bands corresponding to C-H stretching of the aromatic ring would appear around  $3000\text{--}3100\text{ cm}^{-1}$ .
  - Absorptions for C-Br and C-I stretching would be observed in the fingerprint region at lower wavenumbers.
- Mass Spectrometry (MS):
  - The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound ( $307.91\text{ g/mol}$ ).
  - The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom and one iodine atom.

While specific spectral data is not published in a centralized database, suppliers of this compound often provide access to NMR and other analytical data upon request.[\[8\]](#)[\[9\]](#)

## Reactivity and Applications in Drug Discovery

The synthetic utility of **2-Bromo-5-iodobenzonitrile** lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position via reactions such as Suzuki, Heck, or Sonogashira couplings, while leaving the bromine at the 2-position available for subsequent transformations.[\[2\]](#) The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.[\[1\]](#)



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Caption: Synthetic utility of **2-Bromo-5-iodobenzonitrile**.

While no specific biological activity or involvement in signaling pathways has been reported for **2-Bromo-5-iodobenzonitrile** itself, structurally related bromo- and iodo-substituted aromatic compounds are prevalent in medicinal chemistry. For instance, various bromo-substituted indolinone derivatives have been investigated as potential anticancer agents.[10] The versatile reactivity of **2-Bromo-5-iodobenzonitrile** makes it an attractive starting material for the synthesis of libraries of novel compounds for screening against various biological targets.



### Potential Therapeutic Areas for Derivative Synthesis:

- **Oncology:** The development of kinase inhibitors and other anticancer agents often utilizes halogenated aromatic scaffolds for their ability to form key interactions within protein binding pockets.
- **Infectious Diseases:** Halogenated benzonitriles and their derivatives have been explored for their antimicrobial properties.
- **Neurological Disorders:** The synthesis of compounds targeting receptors and enzymes in the central nervous system frequently employs versatile building blocks like **2-Bromo-5-iodobenzonitrile**.

## Conclusion

**2-Bromo-5-iodobenzonitrile** is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and materials science. Its well-defined chemical properties and predictable reactivity, coupled with the need for careful handling due to its hazardous nature, make a thorough understanding of this compound essential for its effective and safe utilization in research and development. While direct biological data is currently lacking, its potential as a precursor to a wide array of complex and potentially bioactive molecules is significant.

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